

# Application Notes and Protocols: In Vivo Imaging with XL-784 Labeled Probes

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## Compound of Interest

Compound Name: XL-784

Cat. No.: B15574514

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## Introduction

**XL-784** is a potent and selective small molecule inhibitor of several members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families, with high affinity for ADAM10, MMP-2, MMP-9, and MMP-13.[1][2] These enzymes are key regulators of the extracellular matrix and are implicated in a variety of pathological processes, including tumor invasion, angiogenesis, and inflammation. The ability to non-invasively image the activity and localization of these metalloproteinases in vivo would provide a powerful tool for understanding disease progression and for the development of targeted therapies.

These application notes provide a comprehensive overview and detailed protocols for the use of hypothetically labeled **XL-784** probes for in vivo imaging. Two primary imaging modalities are considered: fluorescence imaging using a near-infrared (NIR) dye-conjugated **XL-784** probe (**XL-784-NIR**), and Positron Emission Tomography (PET) imaging using a fluorine-18 labeled **XL-784** probe ( $[^{18}\text{F}]\text{XL-784}$ ).

## Principle of the Technology

The use of labeled small molecule inhibitors for in vivo imaging relies on the high affinity and specificity of the inhibitor for its target enzyme.[3][4] By attaching a reporter molecule (a fluorescent dye or a radionuclide) to the inhibitor, the distribution and concentration of the target enzyme can be visualized and quantified non-invasively.

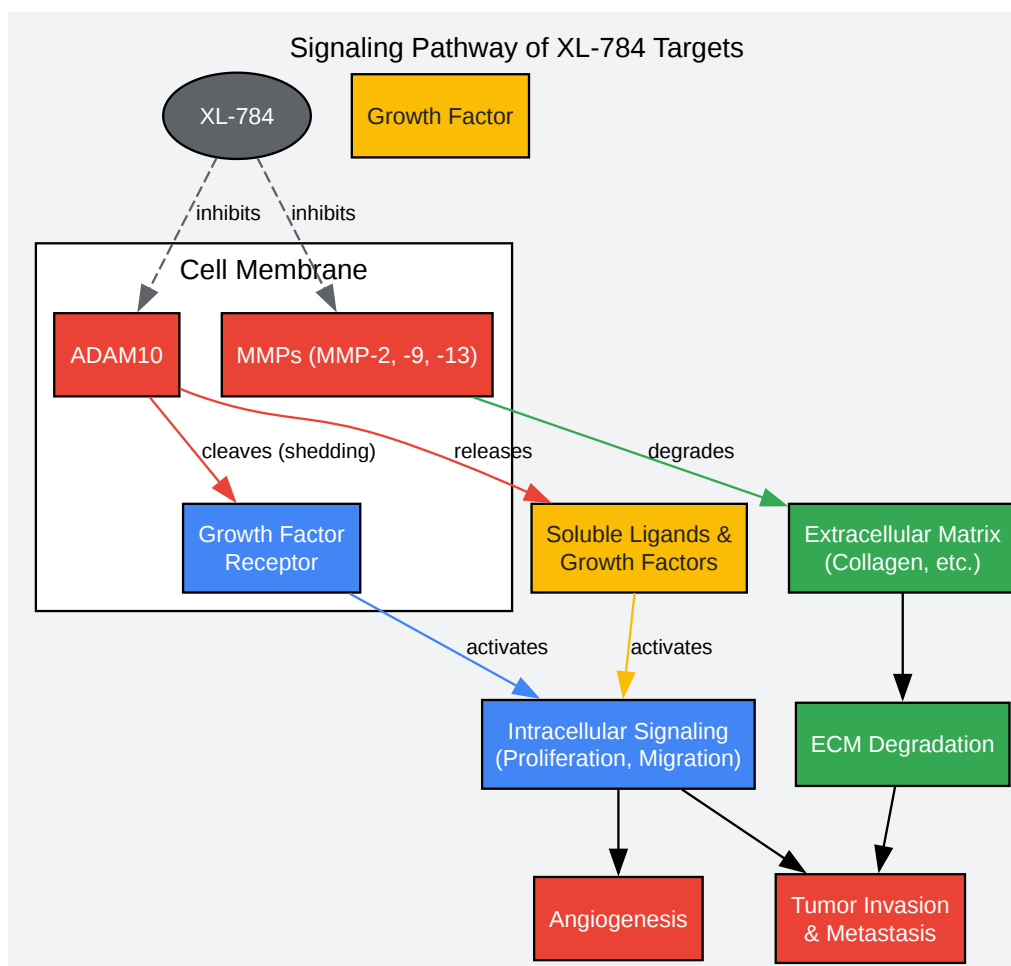


- **XL-784-NIR** for Fluorescence Imaging: This probe is conceptualized as an "activatable" probe. In its native state, the fluorescence of the NIR dye is quenched. Upon binding to the active site of a target metalloproteinase, a conformational change or enzymatic cleavage of a linker could lead to de-quenching and a significant increase in fluorescence signal, providing a high signal-to-background ratio.[\[5\]](#)[\[6\]](#)
- **[<sup>18</sup>F]XL-784** for PET Imaging: This probe allows for highly sensitive, quantitative, whole-body imaging. The positron-emitting <sup>18</sup>F radionuclide is incorporated into the **XL-784** molecule. The emitted positrons annihilate with electrons in the tissue, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting data can be used to determine the concentration of the probe in various tissues, often expressed as the Standardized Uptake Value (SUV).[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Signaling Pathway of XL-784 Targets

The following diagram illustrates the central role of ADAM10 and MMPs in cellular processes and how **XL-784** can modulate these pathways.





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Caption: **XL-784** inhibits ADAM10 and MMPs, blocking key pathways in cancer progression.

## Quantitative Data Presentation

The following tables present hypothetical yet representative data that could be obtained from in vivo imaging studies using **XL-784** labeled probes. This data is based on typical results from similar imaging agents reported in the literature.

Table 1: In Vivo Fluorescence Imaging with **XL-784**-NIR in a Murine Xenograft Model



Parameter	Tumor (High MMP Expression)	Muscle (Low MMP Expression)
Probe Concentration (nmol)	10	10
Time Post-Injection (hours)	6	6
Mean Fluorescence Intensity (a.u.)	$8.5 \times 10^8$	$1.2 \times 10^8$
Tumor-to-Background Ratio	7.1	-
Signal Increase vs. Pre-injection (%)	950%	150%

Table 2: Biodistribution of [ $^{18}\text{F}$ ]XL-784 in a Murine Xenograft Model (60 min post-injection)

Organ/Tissue	Percent Injected Dose per Gram (%ID/g)
Blood	$1.5 \pm 0.3$
Tumor	$4.2 \pm 0.8$
Muscle	$0.8 \pm 0.2$
Liver	$12.5 \pm 2.1$
Kidneys	$8.9 \pm 1.5$
Bone	$2.1 \pm 0.5$

Table 3: PET Imaging Data with [ $^{18}\text{F}$ ]XL-784 in a Murine Xenograft Model

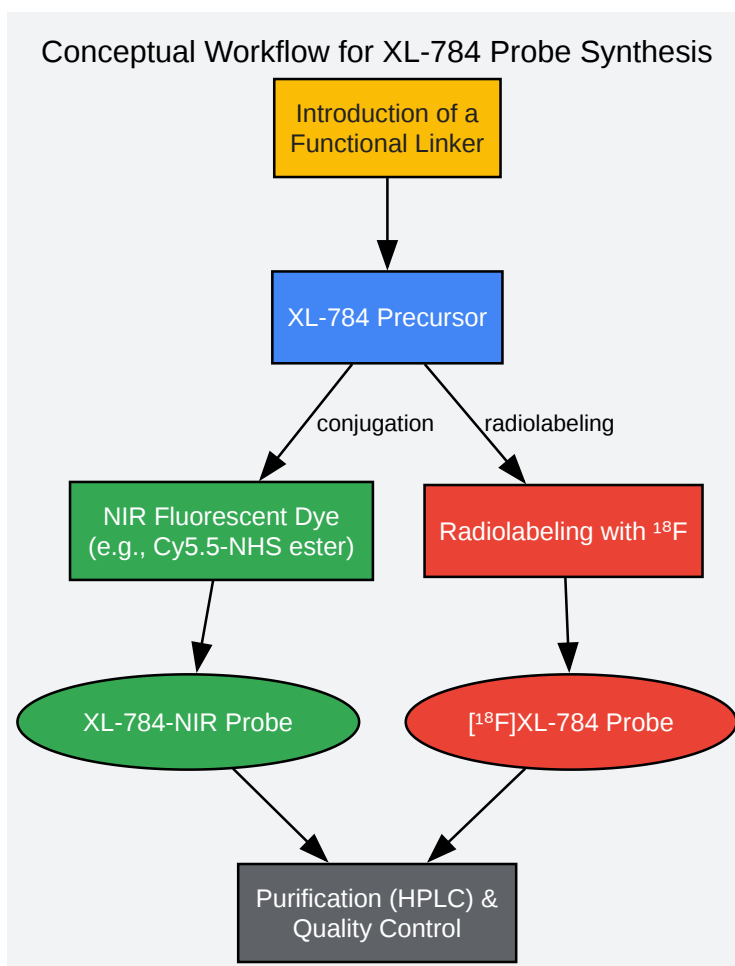
Parameter	Value
Time Post-Injection (min)	60
Tumor SUVmax	3.8
Muscle SUVmean	0.7
Tumor-to-Muscle Ratio	5.4



## Experimental Protocols

### Protocol 1: Synthesis and Labeling of XL-784 Probes

Conceptual Workflow for Probe Synthesis



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Caption: A generalized workflow for the synthesis of labeled **XL-784** probes.

#### A. Synthesis of **XL-784**-NIR Probe (Conceptual)

- **Modification of XL-784:** Introduce a functional group (e.g., an amine or carboxylic acid) onto the **XL-784** molecule at a position that does not interfere with its binding to the target enzymes. This creates a precursor for conjugation.



- **Conjugation:** React the **XL-784** precursor with an N-hydroxysuccinimide (NHS) ester of a near-infrared fluorescent dye (e.g., Cy5.5).
- **Purification:** Purify the resulting **XL-784-NIR** conjugate using high-performance liquid chromatography (HPLC).
- **Characterization:** Confirm the identity and purity of the probe using mass spectrometry and NMR spectroscopy.

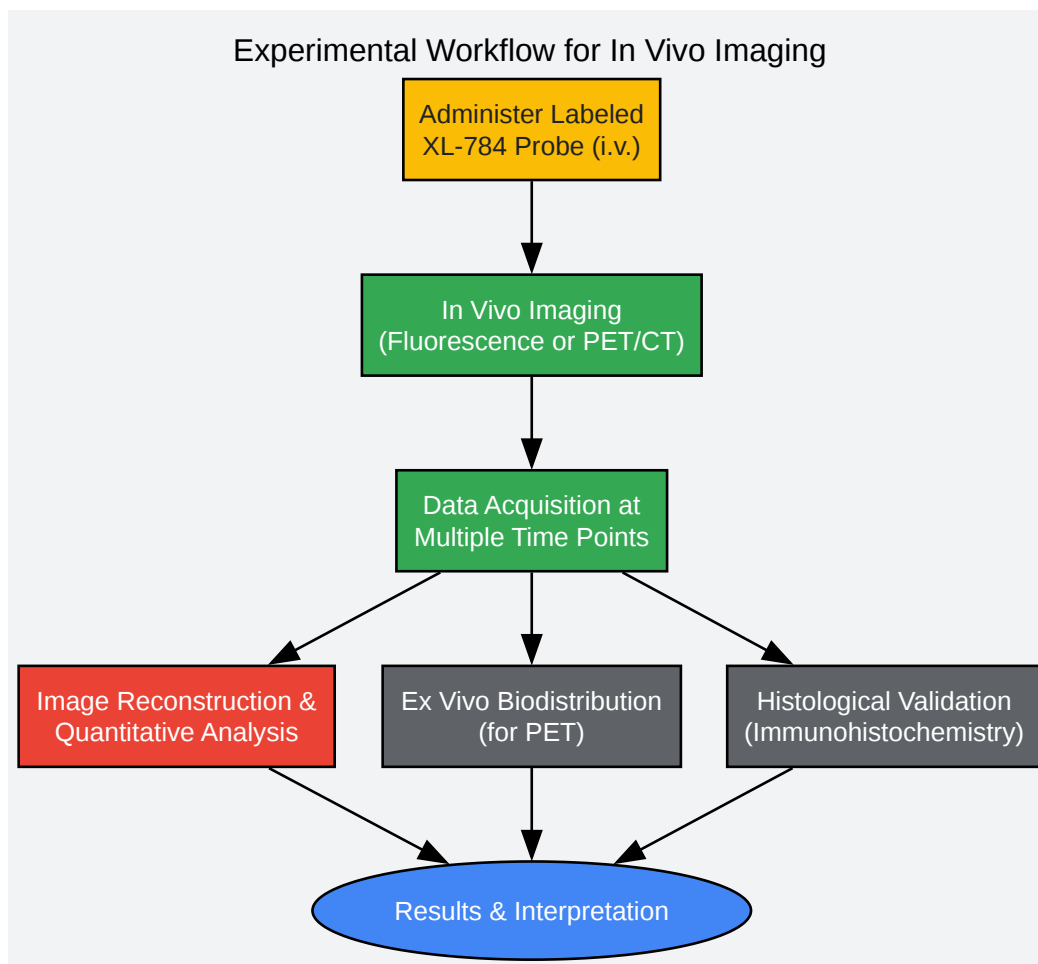
#### B. Synthesis of [ $^{18}\text{F}$ ]**XL-784** Probe (Conceptual)

- **Precursor Synthesis:** Synthesize a precursor of **XL-784** that contains a suitable leaving group (e.g., a tosylate or nitro group) for nucleophilic substitution with [ $^{18}\text{F}$ ]fluoride.
- **Radiolabeling:** Perform the radiofluorination reaction by treating the precursor with [ $^{18}\text{F}$ ]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base.
- **Purification:** Purify the crude [ $^{18}\text{F}$ ]**XL-784** using semi-preparative HPLC.
- **Formulation:** Formulate the purified radiotracer in a sterile, pyrogen-free solution for injection.
- **Quality Control:** Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

## Protocol 2: In Vivo Imaging with XL-784 Labeled Probes in a Murine Xenograft Model

### Experimental Workflow for In Vivo Imaging





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Caption: A typical workflow for in vivo imaging experiments with labeled probes.

#### A. Animal Model

- Establish subcutaneous tumors in immunocompromised mice (e.g., nude mice) by injecting a human cancer cell line known to overexpress ADAM10 and MMPs (e.g., HT-1080 fibrosarcoma).
- Allow tumors to grow to a suitable size (e.g., 100-200 mm<sup>3</sup>).

#### B. In Vivo Fluorescence Imaging with **XL-784**-NIR

- Probe Administration: Inject 10 nmol of **XL-784**-NIR in a suitable vehicle (e.g., PBS with 5% DMSO) via the tail vein.



- Imaging: At various time points (e.g., 1, 3, 6, 12, and 24 hours) post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (e.g., IVIS Spectrum). Use appropriate excitation and emission filters for the NIR dye.
- Data Analysis:
  - Draw regions of interest (ROIs) over the tumor and a contralateral muscle region.
  - Quantify the mean fluorescence intensity in each ROI.
  - Calculate the tumor-to-background ratio.

#### C. In Vivo PET Imaging with [ $^{18}\text{F}$ ]XL-784

- Probe Administration: Inject 3.7-7.4 MBq (100-200  $\mu\text{Ci}$ ) of [ $^{18}\text{F}$ ]XL-784 via the tail vein.
- Imaging: At a predetermined time point (e.g., 60 minutes) post-injection, perform a whole-body PET/CT scan. The CT scan is used for anatomical co-registration and attenuation correction.
- Data Analysis:
  - Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
  - Draw ROIs on the PET images guided by the co-registered CT images.
  - Calculate the Standardized Uptake Value (SUV) for the tumor and other organs of interest. SUV is calculated as: (radioactivity concentration in ROI [MBq/mL]) / (injected dose [MBq] / body weight [g]).<sup>[9][10][11]</sup>

#### D. Ex Vivo Biodistribution (for [ $^{18}\text{F}$ ]XL-784)

- Immediately after the final PET scan, euthanize the mice.
- Dissect major organs and the tumor.
- Weigh each tissue sample and measure the radioactivity using a gamma counter.



- Calculate the percent injected dose per gram of tissue (%ID/g).

#### E. Histological Validation

- After dissection, fix the tumor and other tissues in formalin and embed in paraffin.
- Perform immunohistochemistry on tissue sections using antibodies against ADAM10, MMP-2, and MMP-9 to correlate probe uptake with target expression.

## Conclusion

The use of **XL-784** labeled probes for in vivo imaging holds significant promise for both preclinical research and clinical applications. These tools can provide valuable insights into the role of metalloproteinases in disease, aid in the development of novel therapeutics, and potentially serve as companion diagnostics to stratify patients for treatment with **XL-784** or other metalloproteinase inhibitors. The protocols outlined here provide a framework for the successful implementation of this imaging technology.

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